Methyl 2-cyclopentylthiazole-4-carboxylate
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Overview
Description
Methyl 2-cyclopentylthiazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C10H13NO2S . It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopentylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with thioamide derivatives in the presence of a base, followed by esterification with methanol . The reaction conditions often require anhydrous solvents and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopentylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Methyl 2-cyclopentylthiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-cyclopentylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and electron distribution allow it to participate in various biochemical pathways. For instance, it can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 2-cyclopentylthiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 2-cyclopentyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)8-6-14-9(11-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
ITSGPKOZGGWZMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2CCCC2 |
Origin of Product |
United States |
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